N-(3-(3-(Tert-butyldimethylsilyloxy)propyl)-pyridin-2-YL)pivalamide
Overview
Description
N-(3-(3-(Tert-butyldimethylsilyloxy)propyl)-pyridin-2-YL)pivalamide is a complex organic compound that features a tert-butyldimethylsilyloxy group, a pyridinyl group, and a pivalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-(Tert-butyldimethylsilyloxy)propyl)-pyridin-2-YL)pivalamide typically involves multiple steps. One common approach is to start with the preparation of the tert-butyldimethylsilyloxy group, which can be achieved by reacting tert-butyldimethylsilyl chloride with an appropriate alcohol under basic conditions . The resulting tert-butyldimethylsilyloxy intermediate is then coupled with a pyridinyl derivative through a nucleophilic substitution reaction . Finally, the pivalamide group is introduced via an amide coupling reaction using pivaloyl chloride and a suitable amine .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-(Tert-butyldimethylsilyloxy)propyl)-pyridin-2-YL)pivalamide can undergo various chemical reactions, including:
Oxidation: The tert-butyldimethylsilyloxy group can be oxidized to form silanol derivatives.
Reduction: The pyridinyl group can be reduced under specific conditions to form piperidine derivatives.
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Silanol derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-(3-(Tert-butyldimethylsilyloxy)propyl)-pyridin-2-YL)pivalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(3-(3-(Tert-butyldimethylsilyloxy)propyl)-pyridin-2-YL)pivalamide involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsilyloxy group can act as a protective group, enhancing the stability of the compound . The pyridinyl group can interact with various biological targets, potentially modulating their activity . The pivalamide group can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethylsilanol
- (3-Bromopropoxy)-tert-butyldimethylsilane
- 3-(tert-Butyldimethylsiloxy)propionaldehyde
Uniqueness
N-(3-(3-(Tert-butyldimethylsilyloxy)propyl)-pyridin-2-YL)pivalamide is unique due to its combination of a tert-butyldimethylsilyloxy group, a pyridinyl group, and a pivalamide group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-[3-[3-[tert-butyl(dimethyl)silyl]oxypropyl]pyridin-2-yl]-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N2O2Si/c1-18(2,3)17(22)21-16-15(11-9-13-20-16)12-10-14-23-24(7,8)19(4,5)6/h9,11,13H,10,12,14H2,1-8H3,(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQUECVILKJYDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=N1)CCCO[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673606 | |
Record name | N-[3-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)pyridin-2-yl]-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228665-70-0 | |
Record name | N-[3-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)pyridin-2-yl]-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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